(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol
CAS No.: 5605-46-9
Cat. No.: VC3967379
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5605-46-9 |
|---|---|
| Molecular Formula | C12H17NO4S |
| Molecular Weight | 271.33 g/mol |
| IUPAC Name | (3R,5S)-5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C12H17NO4S/c1-9-2-4-12(5-3-9)18(16,17)13-7-11(15)6-10(13)8-14/h2-5,10-11,14-15H,6-8H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | RBSLQBNFZCEBJT-WDEREUQCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2CO)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2CO)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2CO)O |
Introduction
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is a chiral compound that plays a significant role in various fields of chemistry and biology. It features a pyrrolidine ring substituted with a hydroxymethyl group and a tosyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is known for its unique structural properties and potential applications in drug development.
Synthesis Methods
The synthesis of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol typically involves several key steps:
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Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
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Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position of the pyrrolidine ring.
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Tosylation: The hydroxyl group at the 1-position is tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and purification techniques like recrystallization or chromatography.
Chemical Reactions
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol undergoes various chemical reactions:
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Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: Reduction of the tosyl group to a thiol using reagents like lithium aluminum hydride (LiAlH4).
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Substitution: Nucleophilic substitution reactions at the tosyl group with nucleophiles such as sodium azide (NaN3) or thiols.
Major Products
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Oxidation: Formation of (3R,5S)-5-(carboxymethyl)-1-tosylpyrrolidin-3-ol.
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Reduction: Formation of (3R,5S)-5-(hydroxymethyl)-1-mercaptopyrrolidin-3-ol.
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Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications in Research
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol has numerous applications in scientific research:
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Chemistry: Used as a chiral building block in asymmetric synthesis.
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Biology: Investigated for its potential as a biochemical probe.
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Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
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Industry: Utilized in the production of fine chemicals and advanced materials.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an enzyme inhibitor, affecting metabolic pathways, and may also interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is unique due to the presence of both a hydroxymethyl and a tosyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. Similar compounds include:
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(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol: Similar structure but with a methyl group instead of a tosyl group.
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(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol: Lacks the tosyl group, making it less reactive in certain substitution reactions.
This compound's dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research.
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